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molecular formula C11H12BrIO4 B8347882 3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester

3-Bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester

Cat. No. B8347882
M. Wt: 415.02 g/mol
InChI Key: IQCPWBGAMHKNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214877B1

Procedure details

To a mixture of 3-bromo-4-hydroxy-5-iodobenzoic acid ethyl ester (94.6 g, 255 mmol) in 1 L of dry THF was added ethylene glycol (63.2 mL, 1.02 mol) and triphenylphosphine (87 g, 322 mmol). The solution was cooled to 0° C. and diisopropyl azodicarboxylate (60.2 mL, 306 mmol) was added dropwise with stirring. After addition was complete, the ice bath was removed, and the solution was allowed to warn to room temperature. The reaction was complete after 3 h. Worked up by removing ˜½ of the THF via concentration in vacuo, adding water, and extracting with ethyl acetate several times. The organic layers were combined, washed with saturated brine, dried over anhydrous Na2SO4, decanted, and concentrated in vacuo to give a viscous oil which solidified on standing. The major portion of the solid byproducts were removed by stirring with 50% ethyl acetate/hexane. The solid byproduct was filtered off and the liquid was concentrated in vacuo to give a solid which was further purified. Flash chromatography eluting with 5-15% ethyl acetate hexane gave pure 3-bromo-4-(2-hydroxyethoxy)-5-iodobenzoic acid ethyl ester (65 g, 62%). 1H NMR (300 MHz, CDCl3) δ1.37 (t, J=6.5 Hz, 3H, —CO2CH2CH3), 3.95 (t, J=5 Hz, 2H, —OCH2CH2OH), 4.19 (t, J=5 Hz, 2H, —OCH2CH2OH), 4.32 (t, J=6.5 Hz, 2H, —CO2CH2CH3), 8.18 (d, 1H, arom), 8.37 (d, 1H, arom).
Quantity
94.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
63.2 mL
Type
reactant
Reaction Step Two
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
60.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([I:11])[C:8]([OH:12])=[C:7]([Br:13])[CH:6]=1)[CH3:2].[CH2:15](O)[CH2:16][OH:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([I:11])[C:8]([O:12][CH2:15][CH2:16][OH:17])=[C:7]([Br:13])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
94.6 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C(=C1)I)O)Br)=O
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
63.2 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
87 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
60.2 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
to warn to room temperature
CUSTOM
Type
CUSTOM
Details
by removing ˜½ of the THF
CONCENTRATION
Type
CONCENTRATION
Details
via concentration in vacuo
ADDITION
Type
ADDITION
Details
adding water
EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate several times
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a viscous oil which
CUSTOM
Type
CUSTOM
Details
The major portion of the solid byproducts were removed
STIRRING
Type
STIRRING
Details
by stirring with 50% ethyl acetate/hexane
FILTRATION
Type
FILTRATION
Details
The solid byproduct was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
WASH
Type
WASH
Details
Flash chromatography eluting with 5-15% ethyl acetate hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C(=C1)I)OCCO)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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